molecular formula C7H14OSi B14363942 (2,5-Dihydrofuran-3-yl)(trimethyl)silane CAS No. 90632-93-2

(2,5-Dihydrofuran-3-yl)(trimethyl)silane

Cat. No.: B14363942
CAS No.: 90632-93-2
M. Wt: 142.27 g/mol
InChI Key: RFMVYPNHRZHILY-UHFFFAOYSA-N
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Description

(2,5-Dihydrofuran-3-yl)(trimethyl)silane is an organosilicon compound characterized by the presence of a furan ring and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dihydrofuran-3-yl)(trimethyl)silane typically involves the reaction of 2,5-dihydrofuran with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

2,5-Dihydrofuran+Trimethylsilyl chlorideThis compound+HCl\text{2,5-Dihydrofuran} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} + \text{HCl} 2,5-Dihydrofuran+Trimethylsilyl chloride→this compound+HCl

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors may be used to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: (2,5-Dihydrofuran-3-yl)(trimethyl)silane undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding lactones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are employed.

Major Products:

    Oxidation: Formation of lactones or other oxygenated derivatives.

    Reduction: Formation of dihydrofuran derivatives.

    Substitution: Formation of various substituted furan derivatives.

Scientific Research Applications

(2,5-Dihydrofuran-3-yl)(trimethyl)silane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of (2,5-Dihydrofuran-3-yl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of the reactive furan ring and the trimethylsilyl group

Similar Compounds:

    2,5-Dihydrofuran: Lacks the trimethylsilyl group, making it less versatile in certain reactions.

    Trimethylsilane: Contains only the trimethylsilyl group without the furan ring, limiting its reactivity compared to this compound).

Uniqueness: this compound is unique due to the combination of the reactive furan ring and the trimethylsilyl group, which allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry.

Properties

90632-93-2

Molecular Formula

C7H14OSi

Molecular Weight

142.27 g/mol

IUPAC Name

2,5-dihydrofuran-3-yl(trimethyl)silane

InChI

InChI=1S/C7H14OSi/c1-9(2,3)7-4-5-8-6-7/h4H,5-6H2,1-3H3

InChI Key

RFMVYPNHRZHILY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CCOC1

Origin of Product

United States

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